molecular formula C9H8FNS B12941678 (5-Fluorobenzo[b]thiophen-4-yl)methanamine

(5-Fluorobenzo[b]thiophen-4-yl)methanamine

Cat. No.: B12941678
M. Wt: 181.23 g/mol
InChI Key: RJQJPUJXDMPZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluorobenzo[b]thiophen-4-yl)methanamine is a chemical compound that belongs to the class of fluorinated benzothiophenes. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzothiophene ring and a methanamine group at the 4-position. Benzothiophenes are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorobenzo[b]thiophen-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the functionalization of the thiophene ring. Direct fluorination of thiophene with molecular fluorine (F2) is one approach, although it is not highly selective due to the extreme reactivity of molecular fluorine . Another method involves the use of gaseous SF3+, which acts as a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to obtain pure solid crystals .

Chemical Reactions Analysis

Types of Reactions

(5-Fluorobenzo[b]thiophen-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophenes .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of (5-Fluorobenzo[b]thiophen-4-yl)methanamine exhibit inhibitory effects on specific protein kinases such as DYRK1A, which is implicated in various cancers. A study demonstrated that modifications of this compound could lead to significant anticancer activity through the inhibition of DYRK1A, suggesting a promising avenue for developing targeted cancer therapies .

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Inhibitors targeting DYRK1A are being studied for their potential to treat neurodegenerative diseases, including Alzheimer's disease. The structure-activity relationship studies show that variations in the compound's structure can enhance its efficacy against neurodegeneration .

1.3 Antimycobacterial Properties
Recent studies have explored the use of this compound derivatives as potential antimycobacterial agents against Mycobacterium tuberculosis. The compound's ability to inhibit mycobacterial ATP synthase positions it as a candidate for further development in tuberculosis treatment .

Materials Science Applications

2.1 Polymer Development
The incorporation of this compound into polymer systems has been explored for applications in organic electronics, particularly in the fabrication of polymer solar cells. Thiophene-based polymers utilizing this compound have shown promising photovoltaic properties, enhancing the efficiency of solar energy conversion .

2.2 Conductive Materials
This compound is also being investigated for its role in developing conductive materials. The unique electronic properties associated with fluorinated thiophene derivatives allow for improved conductivity and stability in various applications, including flexible electronics and sensors .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves several key steps, often starting from commercially available precursors. The synthetic routes typically include:

  • Formation of the thiophene ring : Utilizing methods such as cyclization reactions to create the thiophene structure.
  • Fluorination : Introducing fluorine atoms at specific positions to enhance biological activity and stability.
  • Amine functionalization : Converting suitable intermediates into the final amine product through reductive amination or similar techniques.

Table 1 provides a summary of various derivatives synthesized and their corresponding biological activities:

CompoundStructureBiological ActivityReference
1Structure 1DYRK1A Inhibition
2Structure 2Antimycobacterial
3Structure 3Neuroprotective

Case Studies

Case Study 1: DYRK1A Inhibitors
A series of this compound derivatives were tested for their ability to inhibit DYRK1A. The study revealed a strong correlation between structural modifications and inhibitory potency, highlighting the importance of fluorination in enhancing biological activity .

Case Study 2: Polymer Solar Cells
In a recent project, researchers synthesized a new polymer incorporating this compound that showed improved efficiency in solar cells compared to traditional materials. The findings suggest that this compound can significantly enhance charge transport properties within the polymer matrix .

Mechanism of Action

The mechanism of action of (5-Fluorobenzo[b]thiophen-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluorobenzo[b]thiophen-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the methanamine group at the 4-position makes it a valuable compound for various research applications .

Biological Activity

(5-Fluorobenzo[b]thiophen-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorinated benzo[b]thiophene moiety, which is known for its diverse biological activities. The presence of the amine group enhances its interaction with biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, a study demonstrated that modifications in the structure can significantly influence antiviral efficacy against enteroviruses. Compounds with similar frameworks showed effective inhibition in viral replication assays, highlighting the importance of specific substituents on the aromatic rings for activity against coxsackievirus B3 (CV-B3) and other enteroviruses .

Inhibition of Deubiquitinating Enzymes

Another area of interest is the compound's potential in inhibiting deubiquitinating enzymes (DUBs). DUBs are crucial for regulating protein degradation pathways. Inhibitors targeting DUBs have been shown to exhibit selective activity, which could be beneficial in cancer therapies. For example, compounds structurally related to this compound demonstrated significant inhibition against specific DUBs, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The fluorine atom enhances lipophilicity and may improve binding affinity to target proteins. Studies have shown that modifications to the thiophene ring can lead to variations in potency and selectivity against viral targets .

Case Studies

  • Antiviral Efficacy : A study involving a series of benzo[b]thiophene derivatives found that specific substitutions led to enhanced antiviral activity against CV-B3. The most potent derivatives displayed half-maximal effective concentrations (EC50) in the low micromolar range, indicating strong antiviral potential .
  • DUB Inhibition : In another investigation, several compounds including those related to this compound were screened for DUB inhibition. The results showed that certain derivatives exhibited IC50 values below 50 μM, demonstrating selective inhibition which could be leveraged for therapeutic applications .

Data Tables

Compound Target Activity EC50 (μM) IC50 (μM)
Compound 1CV-B3Antiviral0.51-
Compound 2USP7DUB Inhibition-< 50
Compound 3Leishmania donovaniAnti-leishmanial--

Properties

Molecular Formula

C9H8FNS

Molecular Weight

181.23 g/mol

IUPAC Name

(5-fluoro-1-benzothiophen-4-yl)methanamine

InChI

InChI=1S/C9H8FNS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H,5,11H2

InChI Key

RJQJPUJXDMPZHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.